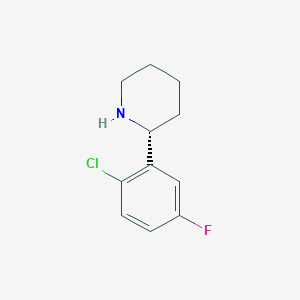
(R)-2-(2-Chloro-5-fluorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Chloro-5-fluorophenyl)piperidine is a chiral compound with a piperidine ring substituted by a 2-chloro-5-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(2-Chloro-5-fluorophenyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 2-chloro-5-fluorophenyl intermediate.
Formation of Piperidine Ring: The intermediate is then reacted with a suitable piperidine precursor under controlled conditions to form the desired product.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-(2-Chloro-5-fluorophenyl)piperidine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using efficient catalysts, and employing large-scale chiral resolution techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives.
Reduction Products: Reduction can yield piperidine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Chloro-5-fluorophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-2-(2-Chloro-5-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(2-Chloro-5-fluorophenyl)piperidine: The enantiomer of the compound with different stereochemistry.
2-(2-Chloro-5-fluorophenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of piperidine.
2-(2-Chloro-5-fluorophenyl)morpholine: Another similar compound with a morpholine ring.
Uniqueness: ®-2-(2-Chloro-5-fluorophenyl)piperidine is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13ClFN |
|---|---|
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
(2R)-2-(2-chloro-5-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2/t11-/m1/s1 |
InChI-Schlüssel |
MXUANTVZMZDBHI-LLVKDONJSA-N |
Isomerische SMILES |
C1CCN[C@H](C1)C2=C(C=CC(=C2)F)Cl |
Kanonische SMILES |
C1CCNC(C1)C2=C(C=CC(=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


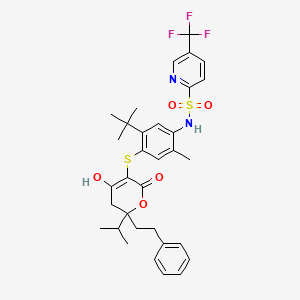

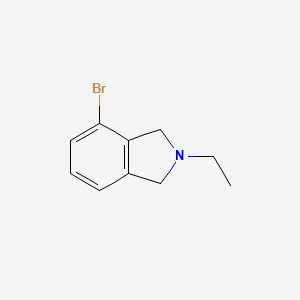
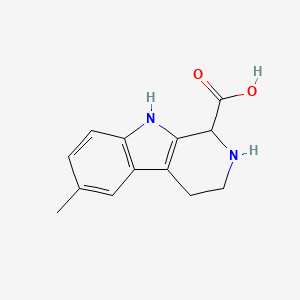
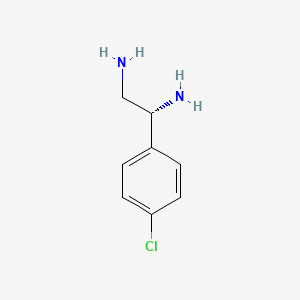

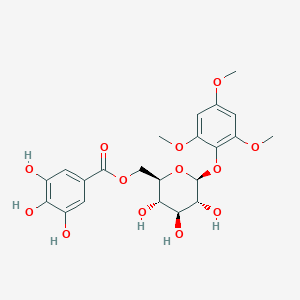

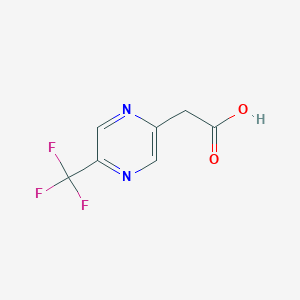



![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)

